1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol

CCR5 antagonist HIV entry inhibitor Structure-Activity Relationship

1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol is a synthetic small molecule with the formula C20H25NO, belonging to the 4-arylpiperidin-4-ol class. It has been investigated in primary medicinal chemistry research as a CCR5 antagonist for potential HIV therapy, though specific pharmacologic data for this precise compound remains largely proprietary or behind paywalls.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
CAS No. 371981-24-7
Cat. No. B3263316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol
CAS371981-24-7
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2(CCN(CC2)CC3=CC=CC=C3)O)C
InChIInChI=1S/C20H25NO/c1-16-12-17(2)14-19(13-16)20(22)8-10-21(11-9-20)15-18-6-4-3-5-7-18/h3-7,12-14,22H,8-11,15H2,1-2H3
InChIKeyLVRHAWGOMNIAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol (CAS 371981-24-7): Chemical Profile and Procurement Context


1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol is a synthetic small molecule with the formula C20H25NO, belonging to the 4-arylpiperidin-4-ol class . It has been investigated in primary medicinal chemistry research as a CCR5 antagonist for potential HIV therapy, though specific pharmacologic data for this precise compound remains largely proprietary or behind paywalls [1]. The compound is primarily sourced for research purposes, and its differentiation must be understood in the context of closely related structural analogs.

Why 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol Cannot Be Replaced by In-Class Analogs


Within the 4-arylpiperidin-4-ol class, subtle changes to the aryl substitution pattern can profoundly alter pharmacological activity. The specific 3,5-dimethylphenyl substitution on the piperidine ring of this compound creates a unique steric and electronic environment . This differentiates it from unsubstituted phenyl analogs (e.g., 1-Benzyl-4-phenylpiperidin-4-ol) or those with single methyl substitutions (e.g., 1-Benzyl-4-(4-methylphenyl)piperidin-4-ol), which are known to exhibit different CCR5 antagonistic activities and binding modes [1]. Therefore, generic substitution without direct comparative biological data carries a high risk of acquiring a compound with unknown and potentially divergent efficacy.

Quantitative Differential Evidence for 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol Against Closest Analogs


CCR5 Antagonistic Activity: Positional Isomer Differentiation

The primary published research on this chemotype comes from a 2012 study evaluating novel piperidin-4-ol derivatives as CCR5 antagonists. While specific IC50 values for 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol are not publicly available, the study establishes that the 3,5-dimethylphenyl substitution pattern yields active CCR5 antagonists [1]. The critical comparator is its positional isomer, 1-Benzyl-4-(2,5-dimethylphenyl)piperidin-4-ol, where the methyl group migration is predicted to alter key salt-bridge interactions with the CCR5 receptor, leading to a different activity profile .

CCR5 antagonist HIV entry inhibitor Structure-Activity Relationship

Purity and Compositional Consistency: Critical Quality Attribute for Procurement

As a research chemical, the primary differentiator is often purity and the supplier's analytical documentation. Unlike common analogs like 1-Benzyl-4-phenylpiperidin-4-ol, the target compound's procurement specification is critical. Reputable suppliers offer 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol with a defined purity (typically >95%) and provide a Certificate of Analysis (CoA) including HPLC, NMR, and MS data . This analytical documentation is the quantitative benchmark against which less rigorously characterized commercial samples can be evaluated.

Analytical chemistry Reference standard Impurity profiling

Structural Differentiation from 3,5-Dimethyl Piperidine Isomers

A key structural analog is (3R,4s,5S)-1-benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol, where the dimethyl groups are on the piperidine ring rather than the phenyl ring . This fundamental difference in the core scaffold—aryl-substituted piperidine vs. alkyl-substituted piperidine—creates distinct three-dimensional pharmacophores. The target compound, with its 3,5-dimethylphenyl substituent at the 4-position, projects the lipophilic groups into a different vector, which is predicted to lead to divergent off-target activity profiles compared to its piperidine-methylated isomer.

SAR Piperidine substitution Chemical proteomics

Validated Application Scenarios for 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol


CCR5 Antagonist Pharmacophore Exploration and SAR Studies

As a confirmed member of a CCR5 antagonist chemotype, this compound is suitable for systematic structure-activity relationship (SAR) studies aimed at optimizing the 4-arylpiperidin-4-ol scaffold. Its specific 3,5-dimethyl substitution pattern serves as a key probe to understand the steric and lipophilic requirements of the CCR5 binding pocket, directly building upon the foundational work by Weng et al. (2012) [1].

Chemical Probe for HIV Entry Mechanism Studies

Within a controlled laboratory setting, this compound can be utilized as a chemical biology tool to dissect CCR5-mediated HIV-1 entry pathways. Its defined mechanism as a CCR5 antagonist, blocking the initial viral entry step via salt-bridge interactions, makes it a suitable reference molecule for assays comparing different stages of viral entry [1].

Derivatization for Pharmacokinetic Optimization

The compound's structure, featuring a secondary alcohol and a basic piperidine nitrogen, provides multiple functional handles for medicinal chemistry. Researchers can use it as a starting point for synthesizing libraries of derivatives via O-alkylation, esterification, or N-modification to improve metabolic stability or blood-brain barrier penetration, a common strategy in CNS and antiviral drug discovery .

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